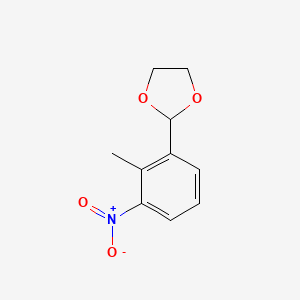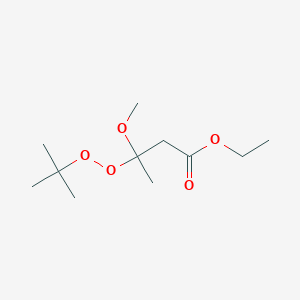
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile is an organic compound with a unique structure characterized by the presence of dichloro, methylideneamino, and nitrile functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dichloroacrylonitrile with methylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
化学反応の分析
Types of Reactions: 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used.
Addition Reactions: Reagents like hydrogen bromide or water can be employed.
Oxidation and Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) for reduction and potassium permanganate (KMnO4) for oxidation are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides or thiocyanates.
Addition Reactions: Products include halogenated or hydroxylated derivatives.
Oxidation and Reduction Reactions: Products include primary amines or carboxylic acids.
科学的研究の応用
3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins or DNA, leading to alterations in their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
類似化合物との比較
3,3-Dichloroacrylonitrile: Shares the dichloro and nitrile groups but lacks the methylideneamino group.
2-Chloro-3-(methylideneamino)prop-2-enenitrile: Similar structure but with only one chlorine atom.
Uniqueness: 3,3-Dichloro-2-(methylideneamino)prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both dichloro and methylideneamino groups allows for a wider range of chemical transformations and biological interactions compared to its analogs.
特性
CAS番号 |
116400-62-5 |
|---|---|
分子式 |
C4H2Cl2N2 |
分子量 |
148.98 g/mol |
IUPAC名 |
3,3-dichloro-2-(methylideneamino)prop-2-enenitrile |
InChI |
InChI=1S/C4H2Cl2N2/c1-8-3(2-7)4(5)6/h1H2 |
InChIキー |
FLGWGXNZCKOAFR-UHFFFAOYSA-N |
正規SMILES |
C=NC(=C(Cl)Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)


![Phosphonic acid, [amino(2,4-dichlorophenyl)methyl]-](/img/structure/B14289799.png)


![N-[2-(2-Aminoethoxy)ethyl]tetradecanamide](/img/structure/B14289809.png)


